7-Chloro-9-(2,5-dimethylphenyl)acridin-2-amine
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Overview
Description
7-Chloro-9-(2,5-dimethylphenyl)acridin-2-amine is a compound belonging to the acridine family, characterized by its unique structure and significant biological activities. Acridine derivatives are known for their broad spectrum of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-9-(2,5-dimethylphenyl)acridin-2-amine typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction employs palladium as a catalyst and boron reagents under mild and functional group tolerant conditions . The general synthetic route involves the coupling of 7-chloroacridine with 2,5-dimethylphenylboronic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-9-(2,5-dimethylphenyl)acridin-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Aromatic amines or other nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridone derivatives, while substitution reactions can produce various substituted acridines.
Scientific Research Applications
7-Chloro-9-(2,5-dimethylphenyl)acridin-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other acridine derivatives.
Biology: Studied for its interactions with DNA and proteins.
Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The compound exerts its effects primarily through DNA intercalation, where it inserts itself between DNA base pairs, disrupting the DNA structure and inhibiting the activity of enzymes like topoisomerase . This mechanism is crucial for its anticancer and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
Amsacrine: Another acridine derivative used as an anticancer agent.
Quinacrine: Known for its antimalarial and anticancer properties.
Acridine Orange: Used as a fluorescent dye in biological research.
Uniqueness
7-Chloro-9-(2,5-dimethylphenyl)acridin-2-amine is unique due to its specific substitution pattern, which enhances its biological activity and selectivity compared to other acridine derivatives .
Properties
CAS No. |
192504-79-3 |
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Molecular Formula |
C21H17ClN2 |
Molecular Weight |
332.8 g/mol |
IUPAC Name |
7-chloro-9-(2,5-dimethylphenyl)acridin-2-amine |
InChI |
InChI=1S/C21H17ClN2/c1-12-3-4-13(2)16(9-12)21-17-10-14(22)5-7-19(17)24-20-8-6-15(23)11-18(20)21/h3-11H,23H2,1-2H3 |
InChI Key |
AWUHXYOBBAQSDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=C3C=C(C=CC3=NC4=C2C=C(C=C4)N)Cl |
Origin of Product |
United States |
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